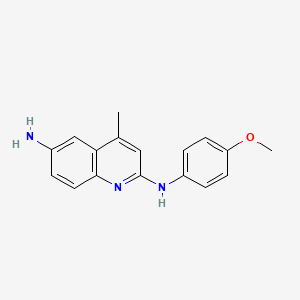
N2-(4-Methoxyphenyl)-4-methylquinoline-2,6-diamine
Overview
Description
The compound seems to be a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has the formula C9H7N and is a colourless hygroscopic liquid that is slightly soluble in water . The 4-methoxyphenyl group attached to it suggests that it might have different properties and uses .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of primary amines with aldehydes or ketones . Sodium borohydride (NaBH4) is a powerful reducing agent that has been used for the reduction of different functional groups .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like X-ray diffraction (XRD) and Density Functional Theory (DFT) calculations . These techniques provide detailed information about the geometric parameters and electronic properties of the molecules .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the formation of new bonds and the breaking of old ones . The exact reactions would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. For example, the energy difference between the lowest unoccupied molecular orbital (LUMO) and highest occupied molecular orbital (HOMO) can be calculated .Scientific Research Applications
Anticancer Agent and Apoptosis Inducer
N2-(4-Methoxyphenyl)-4-methylquinoline-2,6-diamine derivatives have been identified as potent apoptosis inducers and efficacious anticancer agents. They demonstrate high blood-brain barrier penetration and are highly effective in certain cancer models, including human MX-1 breast cancer. This was discovered through structure-activity relationship studies focusing on 4-anilinoquinazolines (Sirisoma et al., 2009).
Proton Sponge Synthesis
This compound is involved in the synthesis of quinoline proton sponges. This synthesis process includes complex reactions like nucleophilic substitution and aminodehalogenation, leading to the formation of proton sponges, which are valuable in various chemical applications (Dyablo et al., 2015).
Synthesis of Pyrrolo[4,3,2-de]quinolines
This compound plays a role in the synthesis of Pyrrolo[4,3,2-de]quinolines, which are important in the total syntheses of various natural products like Damirones A and B. The process involves several steps, including nitrations, reductions, and cyclizations (Roberts et al., 1997).
Larvicidal Activity
Derivatives of this compound have shown significant larvicidal activity against various larval stages. This suggests potential applications in pest control and agricultural sciences (Gorle et al., 2016).
Nitric Oxide Sensing
Cyclometalated Iridium(III) bipyridyl-phenylenediamine complexes, which include this compound derivatives, have been developed for nitric oxide sensing. These complexes demonstrate noncytotoxic properties and can be used in cell-based assays for visualizing intracellular nitric oxide (Law et al., 2014).
Antibacterial and Antifungal Properties
Quinoline derivatives carrying this compound have shown moderate to very good antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Thomas et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on similar compounds could involve exploring their potential applications in various fields. For example, secondary amines are important starting materials for the preparation of compounds such as dithiocarbamates and dyes, and form the constituents of many pharmaceuticals .
properties
IUPAC Name |
2-N-(4-methoxyphenyl)-4-methylquinoline-2,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-11-9-17(19-13-4-6-14(21-2)7-5-13)20-16-8-3-12(18)10-15(11)16/h3-10H,18H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTVGTLGJCUVDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)N)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



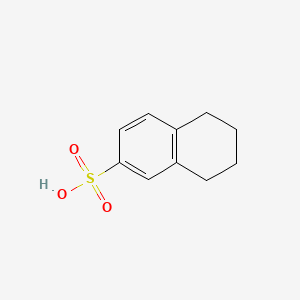
![4-methyl-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B3168528.png)
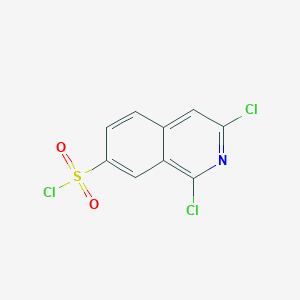

![5,5'-Bis(3,5-dimethylphenyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol](/img/structure/B3168563.png)
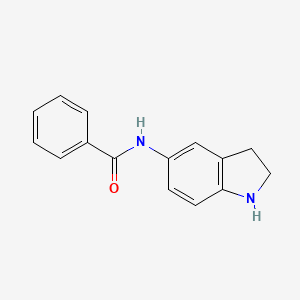

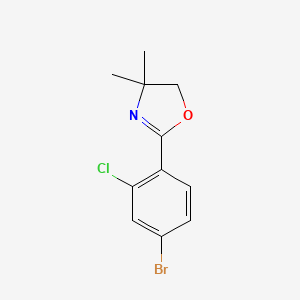
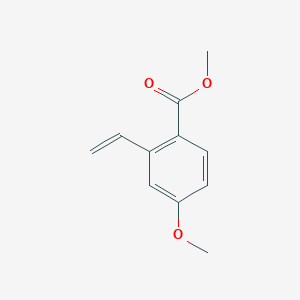
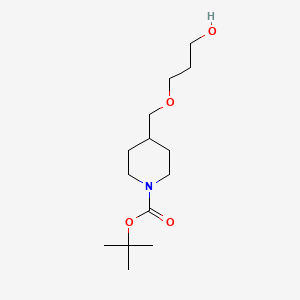
![3,4,5,6,7,8-Hexahydrobenzo[4,5]thieno[2,3-c]pyridin-1(2H)-one](/img/structure/B3168596.png)
![1-({[(2-Benzoylphenyl)sulfonyl]amino}acetyl)-4-methylpiperidine](/img/structure/B3168604.png)
![8-Acetyl-3-methyl-2-oxo-1-oxa-8-azaspiro[4.5]dec-3-ene-4-carboxylic acid](/img/structure/B3168620.png)
![2-[1-(4-methoxyphenoxy)ethyl]-1H-benzimidazole](/img/structure/B3168621.png)